![molecular formula C22H26N2O4 B2822823 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide CAS No. 955739-15-8](/img/structure/B2822823.png)
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
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Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide, also known as IBTD, is a chemical compound that has been studied for its potential applications in scientific research. IBTD has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Scientific Research Applications
Imaging and Therapeutic Potential in Oncology
This compound has shown promise in oncological research, particularly in the assessment of cellular proliferation in tumors via PET imaging. A study conducted by Dehdashti et al. (2013) demonstrated the utility of a related compound, 18F-ISO-1, in evaluating the proliferative status of solid tumors using PET imaging in patients with malignant neoplasms. The study found a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cellular proliferation, highlighting its potential for non-invasively assessing tumor aggressiveness (Dehdashti et al., 2013).
Synthesis Methodologies
Research into the synthesis of related compounds has provided insights into efficient and scalable methods, crucial for the development of pharmaceutical agents and research tools. Yoshida et al. (2014) described an improved synthetic route for YM758 monophosphate, a compound with a similar structure, highlighting advancements in medicinal chemistry synthesis that minimize the use of hazardous solvents and streamline production processes (Yoshida et al., 2014).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profiles of these compounds is essential for their therapeutic application. Umehara et al. (2009) explored the metabolites of YM758, a compound with a similar structure, in human urine, plasma, and feces, contributing to knowledge on its excretion and metabolic pathways. This research is crucial for predicting the safety and efficacy of related compounds in clinical settings (Umehara et al., 2009).
properties
IUPAC Name |
2,4-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)22(26)24-10-9-15-5-6-17(11-16(15)13-24)23-21(25)19-8-7-18(27-3)12-20(19)28-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAXOWLPZAORRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide |
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